5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine
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Overview
Description
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is a synthetic compound that combines the structural features of aziridine, phosphoryl, and deoxyuridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine typically involves multiple stepsThe final step involves coupling the phosphoryl-aziridine intermediate with 2’-deoxyuridine under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine can undergo various types of chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine rings can lead to the formation of oxaziridines, while nucleophilic substitution can yield various substituted derivatives .
Scientific Research Applications
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-modifying agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of 5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine involves its interaction with DNA. The aziridine rings can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, as it can induce cell death in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
N-[bis(aziridin-1-yl)phosphoryl]-2-pyrrolidin-1-ylpyridin-4-amine: Shares the aziridine and phosphoryl groups but differs in the nucleoside component.
Triethylenethiophosphoramide (Thiotepa): Contains aziridine rings and a phosphoryl group but lacks the deoxyuridine moiety.
Uniqueness
5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is unique due to its combination of aziridine, phosphoryl, and deoxyuridine components. This unique structure allows it to interact with DNA in ways that similar compounds cannot, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
321982-20-1 |
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Molecular Formula |
C16H21N4O7P |
Molecular Weight |
412.33 g/mol |
IUPAC Name |
5-[3-[bis(aziridin-1-yl)phosphoryloxy]prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N4O7P/c21-10-13-12(22)8-14(27-13)20-9-11(15(23)17-16(20)24)2-1-7-26-28(25,18-3-4-18)19-5-6-19/h9,12-14,21-22H,3-8,10H2,(H,17,23,24)/t12-,13+,14+/m0/s1 |
InChI Key |
ONYLFXWBJOJZJS-BFHYXJOUSA-N |
Isomeric SMILES |
C1CN1P(=O)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
C1CN1P(=O)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O |
Origin of Product |
United States |
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